molecular formula C23H22N2O5S B5003639 METHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

METHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5003639
M. Wt: 438.5 g/mol
InChI Key: KOICUPOJCZVXPB-UHFFFAOYSA-N
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Description

METHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core, a furan ring, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the furan ring and formamido group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

METHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites, while the benzothiophene core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-({1-[(FURAN-2-YL)FORMAMIDO]-2-OXO-2-PHENYLETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • 2-[(furan-2-yl)formamido]-2-phenylacetic acid
  • 2-[(furan-2-yl)formamido]butanoic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both the furan and benzothiophene rings provides a versatile scaffold for further modifications .

Properties

IUPAC Name

methyl 2-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-29-23(28)18-15-10-5-6-12-17(15)31-22(18)25-20(19(26)14-8-3-2-4-9-14)24-21(27)16-11-7-13-30-16/h2-4,7-9,11,13,20,25H,5-6,10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOICUPOJCZVXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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